molecular formula C18H31O4- B14521395 2-Butyl-7-(ethoxycarbonyl)undec-4-enoate CAS No. 62456-96-6

2-Butyl-7-(ethoxycarbonyl)undec-4-enoate

Cat. No.: B14521395
CAS No.: 62456-96-6
M. Wt: 311.4 g/mol
InChI Key: ZHDAZXVOLZMFFB-UHFFFAOYSA-M
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Description

2-Butyl-7-(ethoxycarbonyl)undec-4-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated ester carbonyl group and a double bond at the α,β position, making it a versatile molecule in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-7-(ethoxycarbonyl)undec-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-7-(ethoxycarbonyl)undec-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butyl-7-(ethoxycarbonyl)undec-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-7-(ethoxycarbonyl)undec-4-enoate involves its interaction with various molecular targets. The conjugated ester group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved include the activation of the ester carbonyl group and the subsequent reaction with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl acrylate: Another α,β-unsaturated ester used in polymer production.

    2-Hydroxyethyl methacrylate: Used in the manufacture of hydrogels and contact lenses.

    2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester: Employed in the production of specialty polymers.

Uniqueness

2-Butyl-7-(ethoxycarbonyl)undec-4-enoate is unique due to its specific structural features, including the butyl and ethoxycarbonyl groups, which confer distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

62456-96-6

Molecular Formula

C18H31O4-

Molecular Weight

311.4 g/mol

IUPAC Name

2-butyl-7-ethoxycarbonylundec-4-enoate

InChI

InChI=1S/C18H32O4/c1-4-7-11-15(17(19)20)13-9-10-14-16(12-8-5-2)18(21)22-6-3/h9-10,15-16H,4-8,11-14H2,1-3H3,(H,19,20)/p-1

InChI Key

ZHDAZXVOLZMFFB-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC=CCC(CCCC)C(=O)OCC)C(=O)[O-]

Origin of Product

United States

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